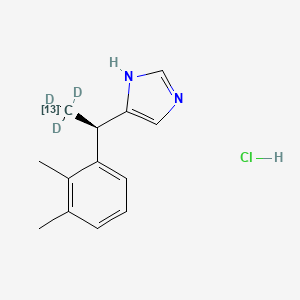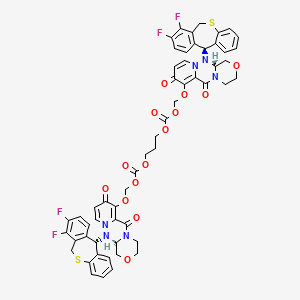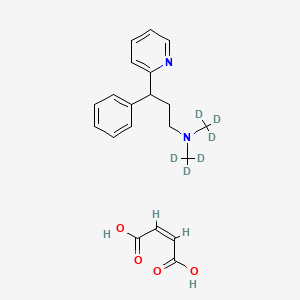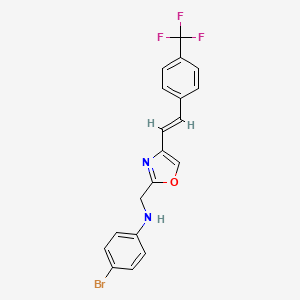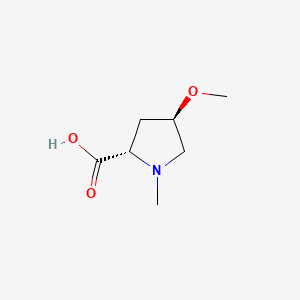
trans-n-Methyl-4-methoxyproline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of trans-N-Methyl-4-methoxyproline involves the isolation of the compound from the stems of Petiveria alliacea . The specific synthetic routes and reaction conditions for its preparation are not widely documented in the literature. it is known that the compound can be obtained through extraction and purification processes from the plant material .
Industrial Production Methods: There is limited information available on the industrial production methods for this compound. The compound is primarily used for scientific research purposes, and large-scale production methods have not been extensively developed or reported .
化学反应分析
Types of Reactions: trans-N-Methyl-4-methoxyproline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome and the nature of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for the reduction of the compound.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
Chemistry: trans-N-Methyl-4-methoxyproline is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable for the development of new chemical entities and the study of reaction mechanisms .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways .
Medicine: Its proline derivative structure may contribute to the design of drugs with improved pharmacokinetic and pharmacodynamic properties .
Industry: While industrial applications are limited, this compound may be used in the development of specialty chemicals and materials. Its unique chemical properties make it a candidate for various industrial processes .
作用机制
The mechanism of action of trans-N-Methyl-4-methoxyproline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
相似化合物的比较
trans-4-Methoxycinnamaldehyde: A compound with a similar methoxy group but different overall structure.
D-beta-homomethionine: Another amino acid derivative with distinct chemical properties.
L-beta-homomethionine: Similar to D-beta-homomethionine but with a different stereochemistry.
Uniqueness: trans-N-Methyl-4-methoxyproline is unique due to its specific proline derivative structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
(2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 |
InChI 键 |
LCRFCICIBIZKQT-RITPCOANSA-N |
手性 SMILES |
CN1C[C@@H](C[C@H]1C(=O)O)OC |
规范 SMILES |
CN1CC(CC1C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409932.png)
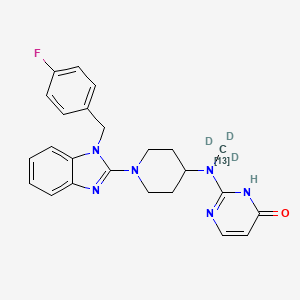
![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)

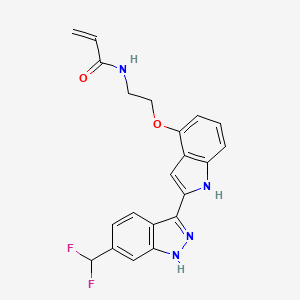
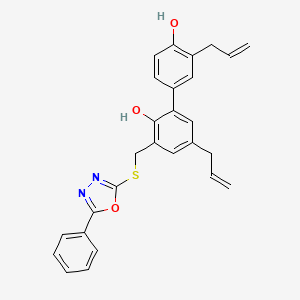
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
